

# An In-depth Spectroscopic Analysis of (+)-3-Methylcyclohexanone

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## Compound of Interest

Compound Name: (+)-3-Methylcyclohexanone

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This technical guide provides a comprehensive analysis of the spectroscopic data for **(+)-3-Methylcyclohexanone**, a chiral cyclic ketone of interest in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

## Molecular Structure

**(+)-3-Methylcyclohexanone** is a colorless liquid with the chemical formula  $C_7H_{12}O$  and a molecular weight of 112.17 g/mol [1]. Its structure consists of a six-membered ring containing a ketone functional group and a methyl group at the 3-position. The "(+)" designation indicates that it is the dextrorotatory enantiomer.

## Spectroscopic Data

The following sections present the key spectroscopic data for **(+)-3-Methylcyclohexanone**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$  and  $^{13}C$ ), and Mass Spectrometry (MS).

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **(+)-3-Methylcyclohexanone** exhibits characteristic absorption bands that confirm its molecular structure. A strong absorption band is observed in the region of  $1710-1720\text{ cm}^{-1}$ , which is indicative of the  $C=O$  stretching vibration of a saturated cyclic ketone. Additionally, bands corresponding to  $C-H$  stretching and bending vibrations are present.

Table 1: Infrared (IR) Spectroscopy Data for **(+)-3-Methylcyclohexanone**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~2960 - 2870	C-H Stretch (alkane)	Strong
~1715	C=O Stretch (ketone)	Strong
~1460	C-H Bend (alkane)	Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The <sup>1</sup>H NMR spectrum of **(+)-3-Methylcyclohexanone** shows a series of signals corresponding to the different protons in the molecule. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity and stereochemistry of the protons.

Table 2: <sup>1</sup>H NMR Spectroscopy Data for **(+)-3-Methylcyclohexanone**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.2 - 2.5	Multiplet	2H	Protons adjacent to the carbonyl group (C2-H)
~1.9 - 2.2	Multiplet	2H	Protons adjacent to the carbonyl group (C6-H)
~1.5 - 1.9	Multiplet	3H	Methine proton (C3-H) and other ring protons
~1.2 - 1.5	Multiplet	2H	Ring protons
~1.0	Doublet	3H	Methyl group protons (C7-H)

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as  $\text{CDCl}_3$ .

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **(+)-3-Methylcyclohexanone** gives rise to a distinct signal.

Table 3:  $^{13}\text{C}$  NMR Spectroscopy Data for **(+)-3-Methylcyclohexanone**

Chemical Shift ( $\delta$ , ppm)	Assignment
~211	Carbonyl Carbon ( $\text{C}=\text{O}$ )
~48	Methine Carbon ( $\text{C3}$ )
~41	Methylene Carbon ( $\text{C2}$ )
~35	Methylene Carbon ( $\text{C6}$ )
~30	Methylene Carbon ( $\text{C4}$ )
~25	Methylene Carbon ( $\text{C5}$ )
~22	Methyl Carbon ( $\text{CH}_3$ )

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as  $\text{CDCl}_3$  with proton decoupling.[\[2\]](#)[\[3\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, **(+)-3-Methylcyclohexanone** undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak ( $\text{M}^+$ ) is observed at a mass-to-charge ratio ( $m/z$ ) of 112, corresponding to the molecular weight of the compound.[\[4\]](#)

Table 4: Mass Spectrometry Data for **(+)-3-Methylcyclohexanone**

m/z	Relative Intensity	Assignment
112	Moderate	Molecular Ion $[M]^+$
97	Moderate	$[M - CH_3]^+$
84	Moderate	$[M - C_2H_4]^+$
69	Strong	$[M - C_3H_7]^+$
55	Strong	$[C_4H_7]^+$

Note: The fragmentation pattern can be used to deduce the structure of the molecule.

## Experimental Protocols

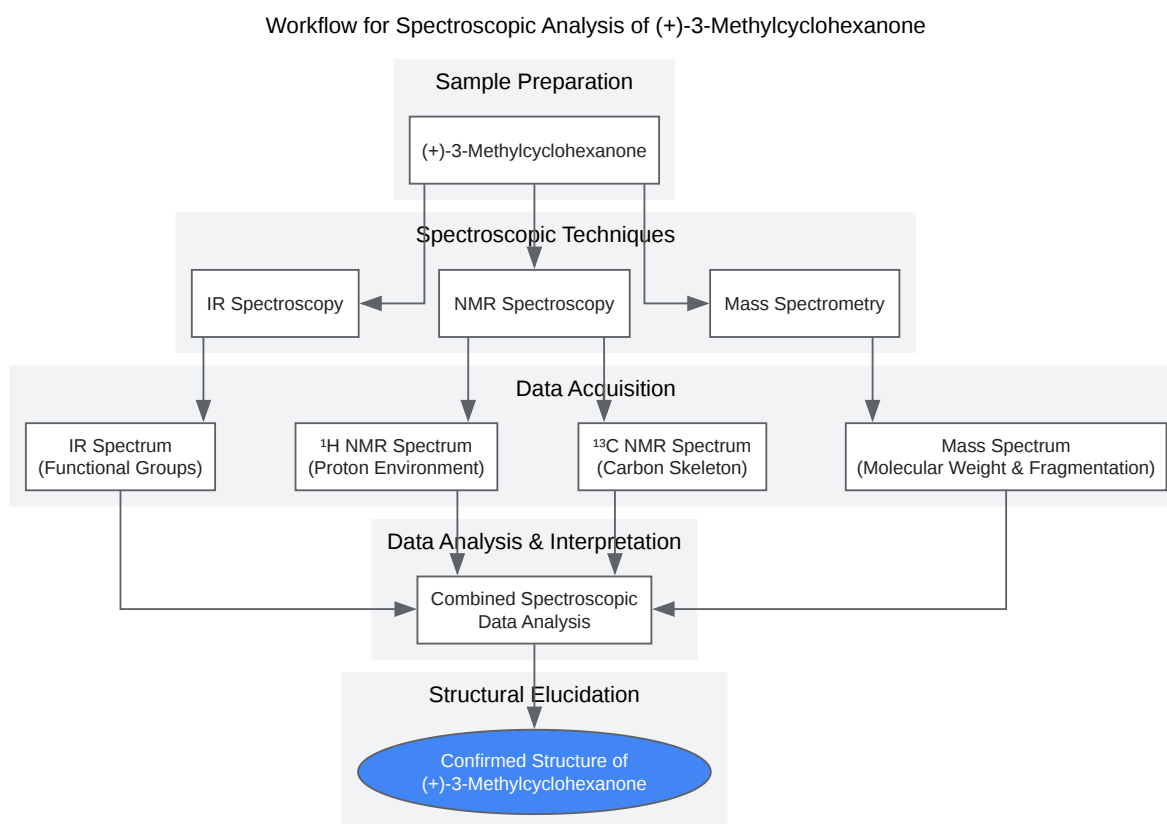
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

- Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: For a neat liquid sample, a drop of **(+)-3-Methylcyclohexanone** is placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.
- Instrument: NMR Spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **(+)-3-Methylcyclohexanone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.[\[8\]](#)[\[9\]](#)[\[10\]](#) A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[3] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans and a longer acquisition time are necessary compared to  $^1\text{H}$  NMR.[3]
- Technique: Electron Ionization (EI).
- Instrument: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS).
- Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[11]
- Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(+)-3-Methylcyclohexanone** using the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **(+)-3-Methylcyclohexanone**.

This diagram outlines the process, starting from the sample, through the application of different spectroscopic techniques, data acquisition and analysis, leading to the final confirmed molecular structure.

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